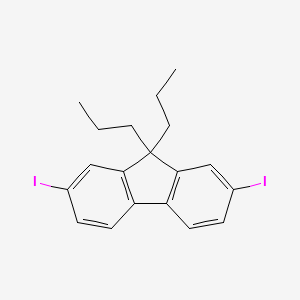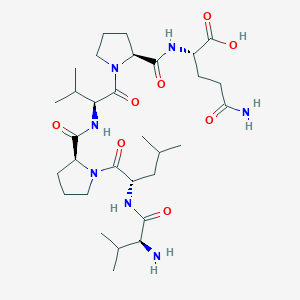
L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine is a peptide compound composed of six amino acids: valine, leucine, proline, valine, proline, and glutamine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino terminus is removed, usually with a reagent like TFA.
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of reagents, often including TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of peptides like this compound can involve large-scale SPPS or recombinant DNA technology. In recombinant methods, the peptide is expressed in microorganisms like E. coli, which are genetically engineered to produce the desired peptide.
化学反应分析
Types of Reactions
L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes like proteases.
Oxidation: Oxidative modifications can occur, particularly at the side chains of amino acids like proline and glutamine.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin.
Oxidation: Reagents like hydrogen peroxide or performic acid.
Substitution: Site-directed mutagenesis or chemical modification using reagents like N-methylmorpholine.
Major Products
Hydrolysis: Produces individual amino acids.
Oxidation: Produces oxidized forms of the peptide.
Substitution: Produces modified peptides with altered amino acid sequences.
科学研究应用
L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine has various applications in scientific research:
Chemistry: Studied for its structural properties and interactions with other molecules.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic uses, such as in drug development for diseases where peptide-based treatments are effective.
Industry: Used in the development of peptide-based materials and as a model compound in peptide synthesis research.
作用机制
The mechanism of action of L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like enzyme activity, signal transduction, or cellular uptake.
相似化合物的比较
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another peptide with similar amino acid composition but different sequence.
L-Isoleucyl-L-prolyl-L-proline: A tripeptide with similar properties and biological activities.
Uniqueness
L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine is unique due to its specific sequence and the presence of both valine and proline residues, which can influence its structural conformation and biological activity.
属性
CAS 编号 |
178913-65-0 |
|---|---|
分子式 |
C31H53N7O8 |
分子量 |
651.8 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H53N7O8/c1-16(2)15-20(35-28(42)24(33)17(3)4)29(43)37-13-7-10-22(37)27(41)36-25(18(5)6)30(44)38-14-8-9-21(38)26(40)34-19(31(45)46)11-12-23(32)39/h16-22,24-25H,7-15,33H2,1-6H3,(H2,32,39)(H,34,40)(H,35,42)(H,36,41)(H,45,46)/t19-,20-,21-,22-,24-,25-/m0/s1 |
InChI 键 |
KSIHMACFIAFKIG-BKWLFHPQSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



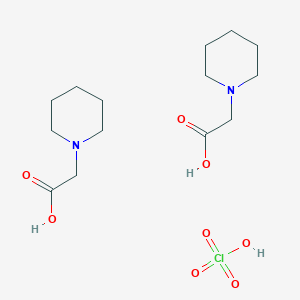


![4-[Hexyl(methyl)amino]-2-nitrobenzonitrile](/img/structure/B12548491.png)
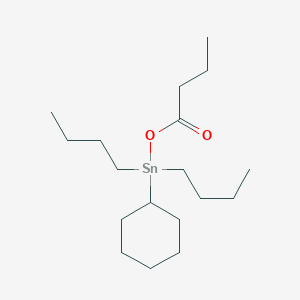
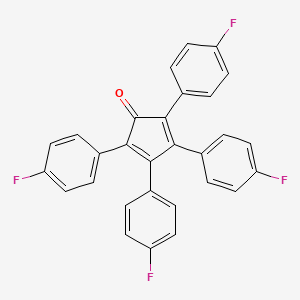
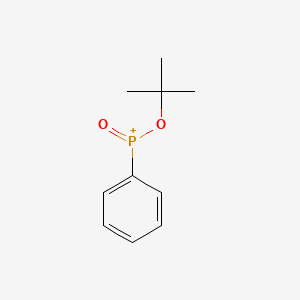
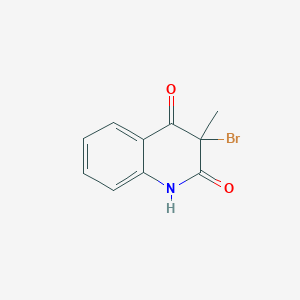
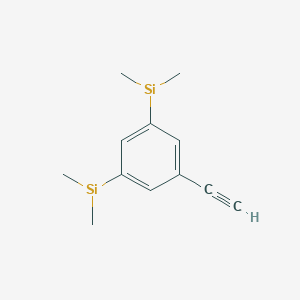
![Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-](/img/structure/B12548544.png)
![2-[(Trimethylsilyl)oxy]non-3-enenitrile](/img/structure/B12548548.png)
